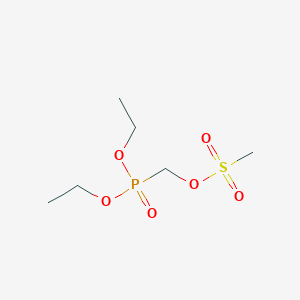

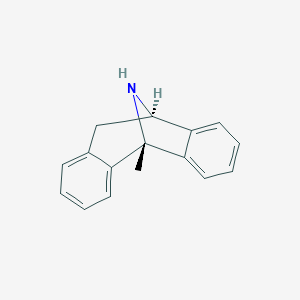

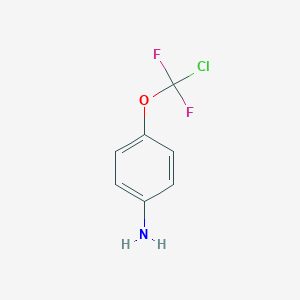

![molecular formula C13H10N2S B047941 二苯并[b,f][1,4]噻氮杂菲-11-胺 CAS No. 5786-26-5](/img/structure/B47941.png)

二苯并[b,f][1,4]噻氮杂菲-11-胺

描述

Dibenzo[b,f][1,4]thiazepin-11-amine is an intermediate in the synthesis of quetiapine . It appears as a light yellow to yellow powder or crystals or viscous liquid .

Synthesis Analysis

A facile and efficient method has been developed for the synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement. Compounds were obtained in excellent isolated yields (70%-92%) under metal-free conditions .Molecular Structure Analysis

The molecular structure of Dibenzo[b,f][1,4]thiazepin-11-amine has been studied in several papers .Chemical Reactions Analysis

Dibenzo[b,f][1,4]thiazepin-11-amine has been involved in various chemical reactions. For instance, it has been used in the synthesis of quetiapine . More details about its chemical reactions can be found in the references .Physical And Chemical Properties Analysis

Dibenzo[b,f][1,4]thiazepin-11-amine has a molecular weight of 226.30 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. Its exact mass is 226.05646950 g/mol .科学研究应用

Structural Analysis and Crystallography

The compound Dibenzo[b,f][1,4]thiazepin-11-amine has been studied for its crystal structure, which adopts a boat conformation. The dihedral angle between the benzene rings results in a butterfly-like conformation. This structural information is crucial for understanding the compound’s chemical behavior and potential as a ligand in various biochemical applications .

Protein Functionality Enhancement

Researchers have explored the use of Dibenzo[b,f][1,4]thiazepin derivatives to expand the functionality of proteins. By genetically encoding these compounds into proteins, they can act as photo-transducers for photo-click decoration, allowing precise and site-specific functionalization of proteins in living cells under photo-control .

Pharmaceutical Intermediate

Dibenzo[b,f][1,4]thiazepine derivatives serve as intermediates in the synthesis of quetiapine, an antipsychotic medication used for treating disorders like schizophrenia and bipolar disorder. The compound’s role as an intermediate highlights its importance in the pharmaceutical industry .

Antimicrobial Activity

The antimicrobial properties of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives have been investigated, with studies showing potential applications in combating bacterial infections. This application is particularly relevant in the search for new antibiotics amid rising antibiotic resistance .

Green Chemistry

The compound has been involved in research focused on green chemistry, particularly in the development of chemoselective reduction of nitro groups. This research aims to find safer, more cost-effective, and environmentally friendly synthetic methods .

Molecular Chains and Interactions

In the crystal form, molecules of Dibenzo[b,f][1,4]thiazepin-11-amine are connected via weak C-H…N contacts involving the imine N atom as acceptor and through short C-H interactions. These interactions are significant for the formation of molecular chains that propagate along the c-axis direction, which could be useful in designing novel materials .

作用机制

Target of Action

Dibenzo[b,f][1,4]thiazepin-11-amine is a compound that is related to the family of Quetiapine Fumarate . Quetiapine Fumarate is an antipsychotic drug , suggesting that Dibenzo[b,f][1,4]thiazepin-11-amine may also have similar targets.

Mode of Action

As it is related to quetiapine fumarate , it may share similar mechanisms. Quetiapine Fumarate is known to interact with various neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This interaction can lead to changes in neurotransmitter levels, which can affect mood and behavior.

Biochemical Pathways

Given its potential relation to quetiapine fumarate , it may influence similar pathways. Quetiapine Fumarate is known to affect the dopaminergic, serotonergic, and adrenergic neurotransmitter systems.

Result of Action

If it shares similarities with quetiapine fumarate , it may have antipsychotic effects, potentially influencing mood and behavior.

安全和危害

属性

IUPAC Name |

benzo[b][1,4]benzothiazepin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGHLKRKXHUWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,f][1,4]thiazepin-11-amine | |

CAS RN |

5786-26-5 | |

| Record name | Dibenzo(b,f)(1,4)thiazepin-11-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBENZO(B,F)(1,4)THIAZEPIN-11-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NHF6LM7CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main structural characteristic of the synthesized compounds and what is their proposed application?

A1: The research focuses on the synthesis of a series of N-[4’-(5”-aryl-1”-H-pyrazol-3”-yl)phenyl]dibenzo[b,f][1,4]thiazepin-11-amine derivatives. These compounds share a central dibenzo[b,f][1,4]thiazepin-11-amine moiety with an aryl-pyrazole substituent. The study explores their potential as antimicrobial agents by evaluating their activity against various microorganisms. []

Q2: How were these compounds synthesized and characterized?

A2: The compounds were synthesized through a condensation reaction between 1”-[4’-diabenzo[b,f][1,4] thiazepin-11-yl)aminophenyl]-3”-aryl-2-ene-l”-ones and hydrazine hydrate. [] The synthesized derivatives were then characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and mass spectrometry. These analyses provided crucial information regarding the structure and purity of the synthesized compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

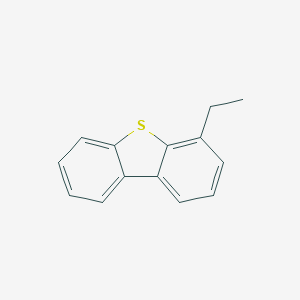

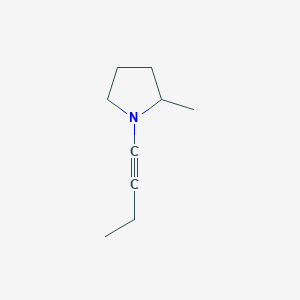

![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)

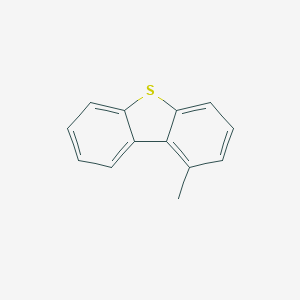

![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)

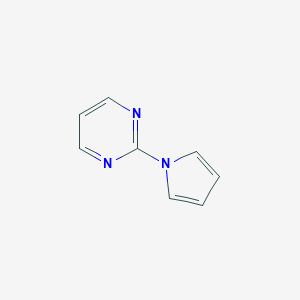

![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)